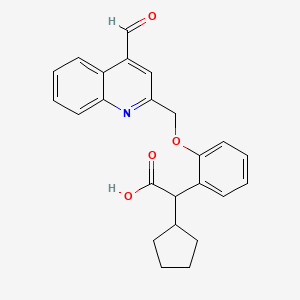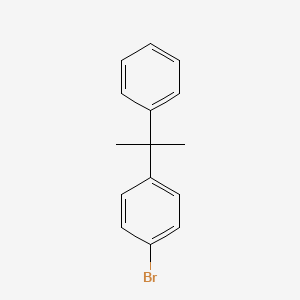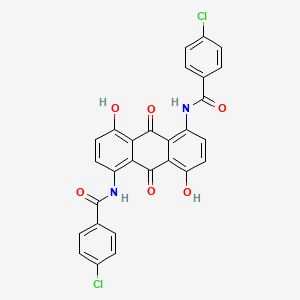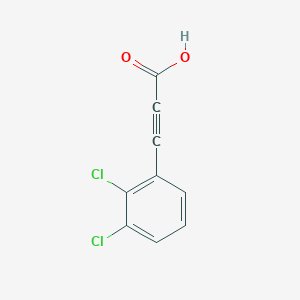
3-(2,3-Dichlorophenyl)propiolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dichlorophenyl)propiolic acid is an organic compound characterized by the presence of a propiolic acid group attached to a 2,3-dichlorophenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)propiolic acid typically involves the reaction of 2,3-dichlorobenzaldehyde with ethynylmagnesium bromide, followed by oxidation. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature. The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
3-(2,3-Dichlorophenyl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The propiolic acid group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The compound can be reduced to form corresponding alkenes or alkanes.
Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
3-(2,3-Dichlorophenyl)propiolic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2,3-Dichlorophenyl)propiolic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 3-(3,4-Dichlorophenyl)propionic acid
- 3-(2,5-Dichlorophenyl)propanoic acid
- 3-(4-Chlorophenyl)propionic acid
Comparison
3-(2,3-Dichlorophenyl)propiolic acid is unique due to the presence of both the propiolic acid group and the 2,3-dichlorophenyl ring
特性
分子式 |
C9H4Cl2O2 |
|---|---|
分子量 |
215.03 g/mol |
IUPAC名 |
3-(2,3-dichlorophenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H4Cl2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,(H,12,13) |
InChIキー |
NKOJJLUKYNHFBL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


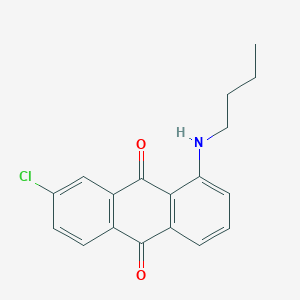
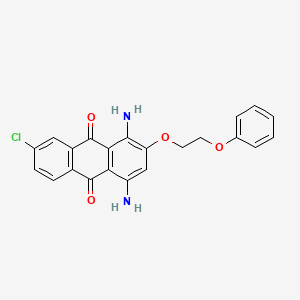

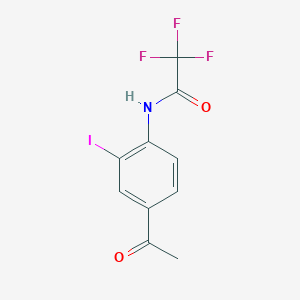
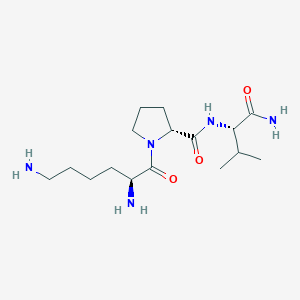
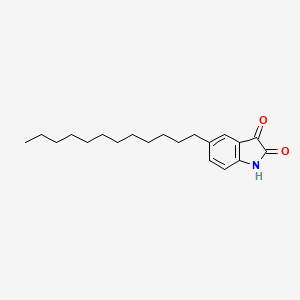

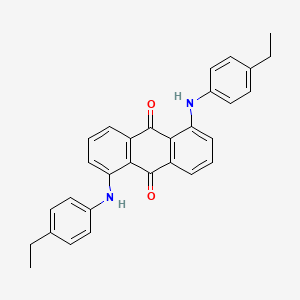
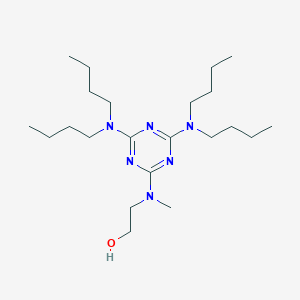
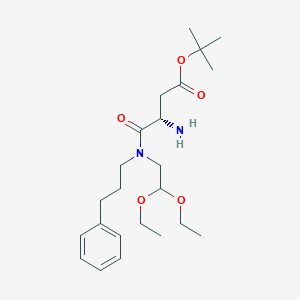
![5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol](/img/structure/B13145245.png)
